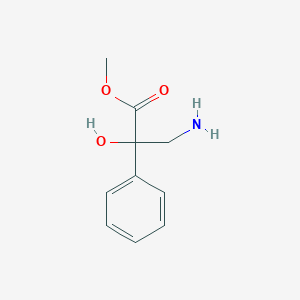
Methyl 3-amino-2-hydroxy-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2 . The molecular weight is 179.221 . More detailed structural information may be available in structural databases .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
A study by Wan et al. (2013) demonstrated the utility of Methyl 3-amino-2-hydroxy-2-phenylpropanoate derivatives in cross-coupling reactions. The research highlighted meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, utilizing a U-shaped template for effective cross-coupling with organoborons. This approach underscores the compound's relevance in constructing complex molecular architectures (L. Wan, Navid Dastbaravardeh, Gang Li, & Jin-quan Yu, 2013).
Synthesis of Amino Acid Ester Isocyanates
Tsai et al. (2003) focused on the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate, showcasing its application in preparing esters of substituted monobasic acids and isocyanates. This research contributes to the broader field of acylation and amino acid derivative synthesis, highlighting the compound's versatility in organic synthesis (J. Tsai, Leo R. Takaoka, N. Powell, & J. Nowick, 2003).
Enzymatic Resolution and Asymmetric Synthesis
Research by Escalante (2008) explored the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives. The study utilized lipase from Candida antarctica for transesterification, resulting in high conversion and yield of optically pure enantiomers. This underscores the compound's role in producing enantiomerically pure substances for pharmaceutical applications (J. Escalante, 2008).
Colorimetric Sensors for Oxyanions
Suryanti et al. (2020) developed a colorimetric sensor based on Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate for detecting oxyanions like H2PO4– and AcO–. The compound's structure, featuring –OH and –NH groups, enables significant visual color changes upon anion detection, demonstrating its potential in environmental monitoring and analytical chemistry (V. Suryanti, F. Wibowo, & S. Handayani, 2020).
Chiral Catalysis and Pharmaceutical Intermediates
A study by Li et al. (2013) on asymmetric biocatalysis using a new isolated strain of Methylobacterium Y1-6 focused on the production of S-3-amino-3-phenylpropionic acid, a key intermediate in pharmaceuticals like S-dapoxetine. This research highlights the compound's significance in the biocatalytic preparation of enantiopure compounds, emphasizing its importance in drug development (Yi Li, Wen-feng Wang, Yu Huang, Q. Zou, & Guojun Zheng, 2013).
Safety and Hazards
“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 3-amino-2-hydroxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOWOCVQMAUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)

![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
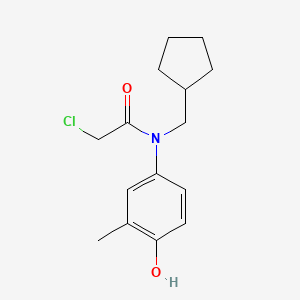
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
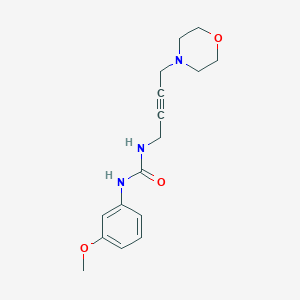
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

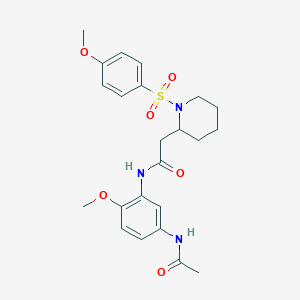
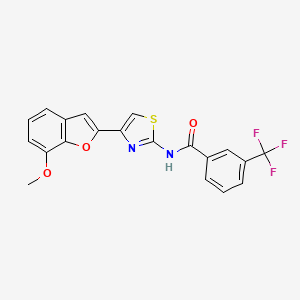

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
